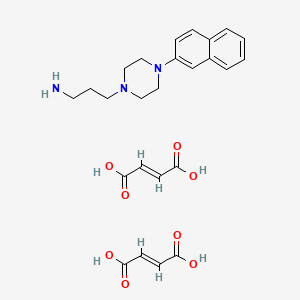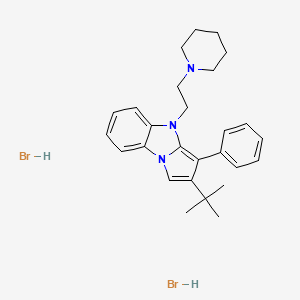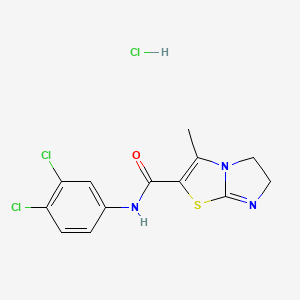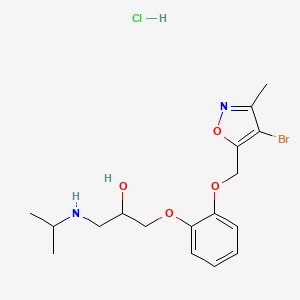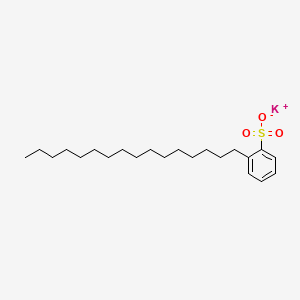
Potassium hexadecylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H39KO3S. It is a type of surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is known for its effectiveness in breaking down oils and greases, making it a valuable component in industrial cleaning products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hexadecylbenzenesulfonate can be synthesized through the sulfonation of hexadecylbenzene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Hexadecylbenzene is reacted with sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid) to introduce the sulfonic acid group.
Neutralization: The resulting hexadecylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation reactors and efficient mixing systems to ensure complete reaction and high yield. The final product is often purified through filtration and drying processes to obtain a high-purity surfactant.
Análisis De Reacciones Químicas
Types of Reactions: Potassium hexadecylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, the alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-) and amines.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents that can react with the alkyl chain.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or other substituted derivatives.
Oxidation Products: Oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Potassium hexadecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: The compound is used in pharmaceutical formulations to improve the solubility and bioavailability of hydrophobic drugs.
Industry: It is a key ingredient in industrial cleaning agents, emulsifiers, and dispersants used in oil recovery and wastewater treatment.
Mecanismo De Acción
The primary mechanism of action of potassium hexadecylbenzenesulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic alkyl chain and hydrophilic sulfonate group at the interface of liquids, thereby disrupting the cohesive forces between molecules. This property allows it to effectively emulsify oils and disperse particles in aqueous solutions.
Comparación Con Compuestos Similares
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a shorter alkyl chain.
Potassium dodecyl sulfate: A similar surfactant with a sulfate group instead of a sulfonate group.
Sodium hexadecyl sulfate: Similar in structure but with a sodium ion instead of potassium.
Uniqueness: Potassium hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and makes it particularly effective in emulsifying and dispersing hydrophobic substances. Its potassium ion also offers different solubility and reactivity characteristics compared to sodium-based surfactants.
Propiedades
Número CAS |
64716-00-3 |
|---|---|
Fórmula molecular |
C22H37KO3S |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
potassium;2-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25;/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
SVMNBAVEQLDZNO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
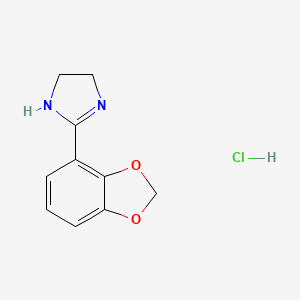

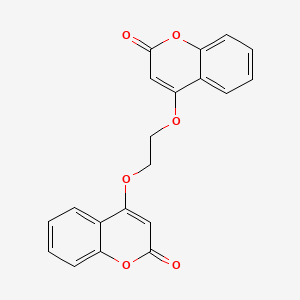
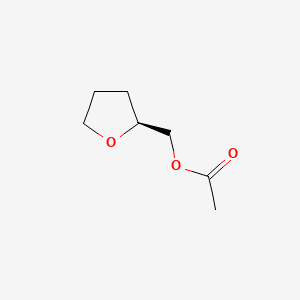
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
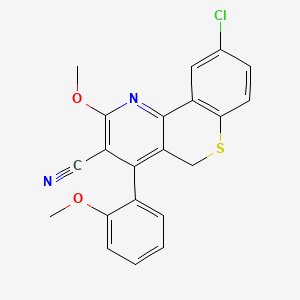
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

